methyl 3-nitrodibenzo[b,f]oxepine-1-carboxylate
Overview
Description
Methyl 3-nitrodibenzo[b,f]oxepine-1-carboxylate is a chemical compound belonging to the class of dibenzo[b,f]oxepines These compounds are characterized by a seven-membered oxepine ring fused with two benzene rings
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of methyl 3-nitrodibenzo[b,f]oxepine-1-carboxylate typically involves the following steps:
Formation of the Dibenzo[b,f]oxepine Core: The dibenzo[b,f]oxepine core can be synthesized through a cyclization reaction involving appropriate precursors such as biphenyl derivatives and suitable reagents.
Esterification: The final step involves the esterification of the carboxylic acid group with methanol in the presence of an acid catalyst to form the methyl ester.
Industrial Production Methods
Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on scalability, yield, and cost-effectiveness. The use of continuous flow reactors and advanced purification techniques can enhance the efficiency of the production process.
Chemical Reactions Analysis
Types of Reactions
Methyl 3-nitrodibenzo[b,f]oxepine-1-carboxylate undergoes various chemical reactions, including:
Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst or metal hydrides.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the positions adjacent to the nitro group.
Oxidation: The compound can be oxidized under strong oxidizing conditions to form corresponding quinones or other oxidized derivatives.
Common Reagents and Conditions
Reduction: Hydrogen gas with palladium on carbon (Pd/C) or sodium borohydride.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Oxidation: Potassium permanganate or chromium trioxide.
Major Products Formed
Reduction: Amino derivatives.
Substitution: Substituted dibenzo[b,f]oxepine derivatives.
Oxidation: Quinones or other oxidized products.
Scientific Research Applications
Methyl 3-nitrodibenzo[b,f]oxepine-1-carboxylate has several scientific research applications:
Medicinal Chemistry: The compound’s structure makes it a potential candidate for the development of microtubule inhibitors, which are important in cancer treatment.
Materials Science: The compound can be used in the synthesis of advanced materials with specific electronic or photochemical properties.
Biological Studies: The compound’s derivatives can be used to study the dynamics of microtubules and their role in cellular processes.
Mechanism of Action
The mechanism of action of methyl 3-nitrodibenzo[b,f]oxepine-1-carboxylate involves its interaction with microtubules. The compound can bind to tubulin, a protein that forms microtubules, and inhibit its polymerization. This disruption of microtubule dynamics can lead to cell cycle arrest and apoptosis in cancer cells .
Comparison with Similar Compounds
Similar Compounds
Dibenzo[b,f]oxepine: The parent compound without the nitro and ester groups.
Nitrodibenzo[b,f]oxepine: Similar structure but without the ester group.
Methoxydibenzo[b,f]oxepine: Similar structure but with a methoxy group instead of the nitro group.
Uniqueness
Methyl 3-nitrodibenzo[b,f]oxepine-1-carboxylate is unique due to the presence of both the nitro and ester groups, which confer specific chemical reactivity and biological activity. The combination of these functional groups makes it a versatile compound for various applications in research and industry .
Properties
IUPAC Name |
methyl 2-nitrobenzo[b][1]benzoxepine-4-carboxylate | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H11NO5/c1-21-16(18)13-8-11(17(19)20)9-15-12(13)7-6-10-4-2-3-5-14(10)22-15/h2-9H,1H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MUYZSHGCIHLPAM-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=C2C=CC3=CC=CC=C3OC2=CC(=C1)[N+](=O)[O-] | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H11NO5 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
297.26 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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